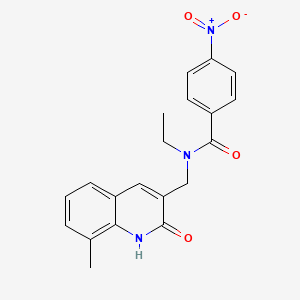
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. This compound is also known as CB1 antagonist 1 and has been shown to have promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves the binding to the CB1 receptor. This binding blocks the activity of the receptor, which leads to a decrease in the activity of the endocannabinoid system. This system is involved in the regulation of appetite, pain, and mood. By blocking the activity of the CB1 receptor, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has the potential to modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide have been studied in preclinical models. It has been shown to decrease food intake and body weight in obese animals. It has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide in lab experiments include its specificity for the CB1 receptor and its ability to modulate the endocannabinoid system. However, limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new drugs based on the structure of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide.
3. Studies to determine the potential for the compound to be used in the treatment of other disorders, such as anxiety and addiction.
4. Investigation of the potential for the compound to be used in combination with other drugs to enhance their efficacy.
5. Studies to determine the mechanism of action of the compound and its effects on the endocannabinoid system.
In conclusion, 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide is a promising compound that has potential applications in drug development. Its ability to act as a CB1 receptor antagonist has been shown to have effects on appetite, pain, and mood. Further research is needed to determine its safety and efficacy in humans and to explore its potential for use in the treatment of other disorders.
Métodos De Síntesis
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide involves a series of chemical reactions. The starting materials are 4-chlorobenzonitrile, 3-methoxybenzylamine, and 1,2,4-oxadiazole. These compounds are then reacted with a series of reagents to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It is involved in the regulation of appetite, pain, and mood. 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)butanamide has been shown to act as a CB1 receptor antagonist, which means that it blocks the activity of the receptor. This has potential applications in the development of drugs for the treatment of obesity, pain, and mood disorders.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-5-2-4-15(12-16)21-17(24)6-3-7-18-22-19(23-26-18)13-8-10-14(20)11-9-13/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRSPAKSDNGZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)


![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)

